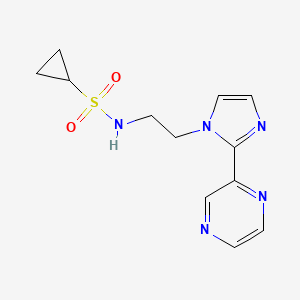

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide

CAS No.: 2034451-40-4

Cat. No.: VC7073338

Molecular Formula: C12H15N5O2S

Molecular Weight: 293.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034451-40-4 |

|---|---|

| Molecular Formula | C12H15N5O2S |

| Molecular Weight | 293.35 |

| IUPAC Name | N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanesulfonamide |

| Standard InChI | InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2 |

| Standard InChI Key | NXXWLSHWVGKPNG-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Introduction

Chemical Representation

The structure can be visualized as a hybrid of aromatic and aliphatic components connected by an ethyl chain. The sulfonamide group imparts polarity and potential hydrogen bonding capabilities.

General Synthetic Approach

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide typically involves:

-

Preparation of the pyrazine-imidazole intermediate:

-

Pyrazine derivatives are reacted with imidazole precursors under controlled conditions to form the heterocyclic core.

-

-

Linking the ethyl chain:

-

This step involves alkylation or coupling reactions to introduce the ethylene bridge between the heterocycles.

-

-

Cyclopropanesulfonamide attachment:

-

Cyclopropanesulfonyl chloride is reacted with the intermediate in the presence of a base to yield the final compound.

-

Reaction Conditions

These reactions often require:

-

Solvents such as acetonitrile or dichloromethane.

-

Catalysts or bases like triethylamine or potassium carbonate.

-

Controlled temperatures to prevent decomposition of sensitive groups.

Pharmacological Potential

Compounds containing sulfonamide groups, imidazole rings, and pyrazine moieties are widely studied for their biological activities, including:

-

Antimicrobial Activity:

-

Sulfonamides are well-known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

-

Pyrazine derivatives have shown activity against fungal and bacterial strains.

-

-

Enzyme Inhibition:

-

Imidazole-containing compounds often act as inhibitors of enzymes like cytochrome P450 or kinases, making them potential candidates for cancer therapy or metabolic disorders.

-

-

Anti-inflammatory Properties:

-

Sulfonamides modulate inflammatory pathways, which could make this compound relevant in treating autoimmune diseases.

-

Potential Therapeutic Areas

Given its structural features, this compound may be explored for:

-

Anticancer agents targeting specific pathways (e.g., VEGFR inhibition).

-

Anti-infective therapies against resistant microbial strains.

-

Anti-inflammatory drugs for chronic conditions like arthritis.

Future Research Areas

To fully explore the potential of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide, future studies could focus on:

-

In vitro and in vivo pharmacological screening to assess efficacy and toxicity profiles.

-

Docking studies to identify molecular targets such as enzymes or receptors.

-

Optimization of synthesis routes to improve yield and reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume